1H-Naphtho(2,3-d)triazole-4,9-dione, 6,7-dimethyl-
Overview
Description
This would involve a detailed description of the compound, including its IUPAC name, common names, and structural formula. The compound’s role and significance in the scientific community would also be discussed.
Synthesis Analysis
This section would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield. Any challenges or unique aspects of the synthesis would also be discussed.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This section would detail the chemical reactions that the compound undergoes, including the reactants, products, and reaction conditions. The mechanism of these reactions would also be discussed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Anticancer Activity
Safe Synthesis for Anticancer Activities : A new safe route for synthesizing 1,3-dimethyl-1,2,3-triazolium derivatives, including the 1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione, has been developed. This synthesis method is significant due to the compound's profound anticancer activities against various cancer types like melanoma and lung cancer. (Shrestha & Chang, 2013)
Antibacterial Activity : Research has shown the synthesis of naphtho[2,3-d][1,2,3]triazole-4,9-diones can lead to the development of antibacterial cationic anthraquinone analogs. These compounds exhibit significant potency against pathogens like MRSA, suggesting potential as new therapeutic agents. (Zhang et al., 2011)
Synthesis for Cytotoxic Evaluation : The synthesis of 1H-1,2,3-Triazol-1-ylmethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-diones from 1,2-naphthoquinone demonstrated cytotoxic activity against cancer cell lines, indicating potential for cancer treatment. (Chipoline et al., 2018)
Synthesis Methodology
One-Pot Synthesis : A novel one-pot synthesis method for 1- and 2-substituted naphtho[2,3-d][1,2,3]triazole-4,9-diones has been developed. This method highlights the possibility of these compounds having unique chemical and biological properties. (Zhang & Chang, 2009)
Metal-Free Synthesis : A metal-free domino cycloaddition approach for synthesizing naphtho[2,3-d][1,2,3]triazole-4,9-dione derivatives was reported. This method is eco-friendly and efficient, with high yields and a good atom economy. (Chen et al., 2015)
Green Synthetic Protocol : An environmentally friendly method for the synthesis of 1-alkyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-diones was developed using water as a solvent. This method minimizes environmental impact and is suitable for scale-up synthesis. (Zhang, Shrestha, & Chang, 2014)
Safety And Hazards
This section would detail the safety precautions that need to be taken when handling the compound, as well as any potential hazards associated with its use.
Future Directions
Finally, this section would discuss potential future directions for research involving the compound, such as new synthetic methods, applications, or areas of study.
Please consult a qualified professional or trusted source for specific information about “1H-Naphtho(2,3-d)triazole-4,9-dione, 6,7-dimethyl-”.
properties
IUPAC Name |
6,7-dimethyl-2H-benzo[f]benzotriazole-4,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-5-3-7-8(4-6(5)2)12(17)10-9(11(7)16)13-15-14-10/h3-4H,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMSQMLLTIBBEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)C3=NNN=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222679 | |
Record name | Brl 22321 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Naphtho(2,3-d)triazole-4,9-dione, 6,7-dimethyl- | |
CAS RN |
72364-91-1 | |
Record name | Brl 22321 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072364911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brl 22321 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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